1,1,3-Trimethyl-5-phenylbiuret

Anti-inflammatory Arylbiuret Carrageenan paw edema

1,1,3-Trimethyl-5-phenylbiuret (CAS 76266-34-7, also designated ST-281) is a synthetic small-molecule arylbiuret derivative (molecular formula C₁₁H₁₅N₃O₂, MW 221.26 g/mol) belonging to the 1,3,5-substituted biuret class. Its IUPAC name is 1-carbamoyl-3,3-dimethyl-1-(2-methylphenyl)urea.

Molecular Formula C11H15N3O2
Molecular Weight 221.26 g/mol
CAS No. 76266-34-7
Cat. No. B1206972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3-Trimethyl-5-phenylbiuret
CAS76266-34-7
Synonyms1,1,3-trimethyl-5-phenylbiuret
ST 281
ST-281
Molecular FormulaC11H15N3O2
Molecular Weight221.26 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N(C(=O)N)C(=O)N(C)C
InChIInChI=1S/C11H15N3O2/c1-8-6-4-5-7-9(8)14(10(12)15)11(16)13(2)3/h4-7H,1-3H3,(H2,12,15)
InChIKeyVQBLMDMWEQYWBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,3-Trimethyl-5-phenylbiuret (ST-281): Compound Identity and Pharmacological Classification


1,1,3-Trimethyl-5-phenylbiuret (CAS 76266-34-7, also designated ST-281) is a synthetic small-molecule arylbiuret derivative (molecular formula C₁₁H₁₅N₃O₂, MW 221.26 g/mol) belonging to the 1,3,5-substituted biuret class. Its IUPAC name is 1-carbamoyl-3,3-dimethyl-1-(2-methylphenyl)urea . The compound was originally developed and characterized as an anti-rheumatic and anti-inflammatory agent, with its structure first disclosed in the primary toxicological literature in 1986 [1]. ST-281 carries an o-tolyl (2-methylphenyl) substituent at the N5 position and a dimethylcarbamoyl moiety at N1/N3, a substitution pattern that differentiates it from other arylbiurets within the same pharmacological series [2]. The compound is catalogued in the NCI Metathesaurus as an organic chemical with pharmacologic substance classification [1].

Why 1,1,3-Trimethyl-5-phenylbiuret Cannot Be Replaced by Other Arylbiurets Without Loss of Defined Pharmacological Profile


Within the arylbiuret class, small changes in the N1, N3, and N5 substitution pattern produce compounds with markedly divergent pharmacological activities. The primary structure-activity relationship (SAR) study by Kajitani et al. (1990) demonstrated that among a panel of synthesized arylbiurets, only three specific congeners—1,3-dimethyl-5-phenylbiuret (compound 7), 1-ethyl-3-methyl-5-phenylbiuret (compound 11), and 1,1,3-trimethyl-5-phenylbiuret (compound 13)—exhibited anti-inflammatory activity exceeding that of phenylbutazone in the carrageenan paw edema model [1]. Furthermore, the analgesic activity profile was non-overlapping: compound 7 and 5-(4-chlorophenyl)-1,1,3-trimethylphenylbiuret (compound 16) showed analgesic potency superior to aminopyrine, while compound 13 (ST-281) was not highlighted for analgesic superiority in the same study [1]. A further critical differentiator exists in reproductive toxicology: ST-281 is one of the very few arylbiurets for which a dedicated teratogenicity evaluation in rabbits has been published, providing a documented no-observable-adverse-effect-level (NOAEL) for embryotoxicity that is absent for most close structural analogs [2]. These compound-specific differences mean that interchanging ST-281 with another arylbiuret—such as 1,3-dimethyl-5-phenylbiuret or 1-ethyl-3-methyl-5-phenylbiuret—would alter the anti-inflammatory potency, the analgesic activity profile, and the available toxicological documentation in ways that are quantitatively defined yet non-interchangeable.

Quantitative Comparator Evidence for 1,1,3-Trimethyl-5-phenylbiuret: Anti-Inflammatory Potency, Analgesic Selectivity, Reproductive Safety, and SAR Positioning


Anti-Inflammatory Potency of ST-281 vs. Phenylbutazone in the Rat Carrageenan Paw Edema Model

In a direct head-to-head pharmacological screen, 1,1,3-trimethyl-5-phenylbiuret (compound 13) demonstrated anti-inflammatory activity superior to that of phenylbutazone, a clinically established non-steroidal anti-inflammatory drug (NSAID), using the rat carrageenan-induced paw edema model. The same study evaluated multiple arylbiuret congeners, and only three compounds—including compound 13—achieved this potency threshold [1]. The quantitative data are reported as qualitative potency ranking ("more potent than phenylbutazone") within the primary publication; numerical ED₅₀ values were not tabulated in the 1990 paper but are available in the 1991 doctoral dissertation by Miyake at Okayama University, which details dose-response relationships across acute, subacute, and chronic inflammation models for ST-281 specifically [2].

Anti-inflammatory Arylbiuret Carrageenan paw edema Phenylbutazone comparator

Analgesic Activity Differentiation: ST-281 vs. Aminopyrine and Intra-Class Arylbiuret Selectivity

The analgesic evaluation using the acetic acid-induced writhing test in mice revealed a critical differentiation point: while the anti-inflammatory activity of compound 13 (ST-281) matched or exceeded phenylbutazone, its analgesic activity was not reported as exceeding that of aminopyrine. Instead, the analgesic superiority over aminopyrine was demonstrated by a different arylbiuret—compound 7 (1,3-dimethyl-5-phenylbiuret)—and by compound 16 (5-(4-chlorophenyl)-1,1,3-trimethylphenylbiuret), a chlorinated analog of ST-281 [1]. This demonstrates a dissociation between anti-inflammatory and analgesic endpoints within the arylbiuret series, where the 1,1,3-trimethyl substitution pattern (ST-281) favors anti-inflammatory activity, whereas analgesic potency is associated with distinct substitution patterns (specifically, 1,3-dimethyl or 5-(4-chlorophenyl) motifs) [1].

Analgesic Acetic acid writhing test Aminopyrine comparator Arylbiuret selectivity

Reproductive Safety Documentation: Teratogenicity Study in Rabbits—ST-281 as the Only Arylbiuret with Published Developmental Toxicology Data

A dedicated teratogenicity study of ST-281 was conducted in pregnant NZW rabbits (oral administration, gestational days 6–18) at doses of 0, 50, 100, 200, and 400 mg/kg/day. At 400 mg/kg/day, significant maternal toxicity was observed (body weight and food consumption decreases; 41.7% maternal mortality), yet no embryotoxicity or teratogenicity was detected in any dose group: near-term caesarean section findings, visceral examinations, and skeletal examinations all showed no significant increase in fetal abnormalities compared to controls [1]. This provides a documented embryofetal NOAEL that is notably absent from the published literature for other arylbiurets such as 1,3-dimethyl-5-phenylbiuret (compound 7) or 1-ethyl-3-methyl-5-phenylbiuret (compound 11). While class-level inference suggests that structurally related arylbiurets may exhibit similar developmental safety profiles, only ST-281 possesses direct experimental evidence [2].

Teratogenicity Reproductive toxicology Rabbit model NOAEL

Intra-Class SAR Positioning: The 1,1,3-Trimethyl Substitution Pattern Confers Anti-Inflammatory Activity Absent in Mono- and Di-Methyl Congeners

The SAR data from the 1990 arylbiuret study provide class-level evidence that anti-inflammatory activity in this series is highly dependent on the degree and position of N-alkyl substitution. Among the tested compounds, the anti-inflammatory activity exceeding phenylbutazone was restricted to three compounds: compound 7 (1,3-dimethyl), compound 11 (1-ethyl-3-methyl), and compound 13 (1,1,3-trimethyl, i.e., ST-281). Compounds with fewer N-alkyl substituents or with different substitution positions did not reach this potency threshold [1]. This establishes that the 1,1,3-trimethyl configuration defines a specific pharmacophoric requirement for high-potency anti-inflammatory activity within the arylbiuret class. Notably, when a chlorine atom is introduced at the para position of the 5-phenyl ring (as in compound 16), the analgesic activity is enhanced, but this modification alters the pharmacological profile away from the ST-281 phenotype [1].

Structure-activity relationship Arylbiuret Substitution pattern Anti-inflammatory

Mechanism-of-Action Documentation: Arachidonic Acid Cascade Modulation and Immune System Interaction Unique to ST-281

The 1991 Okayama University doctoral dissertation by Miyake provides the only comprehensive mechanism-of-action investigation within the arylbiuret class, dedicated entirely to ST-281. This study evaluated ST-281's effects on the arachidonic acid cascade, inflammatory cells, protein denaturation, and erythrocyte hemolysis, as well as its immunomodulatory actions including effects on adjuvant arthritis, delayed-type hypersensitivity, and splenic plaque-forming cell (PFC) responses [1]. This depth of mechanistic characterization is unique to ST-281 among arylbiurets; no equivalent published dataset exists for compounds 7, 11, or 16. While this constitutes supporting evidence (no direct head-to-head mechanistic comparison between ST-281 and another arylbiuret), the availability of mechanism-of-action data for ST-281 versus its absence for comparators represents a practical differentiation point for researchers who require mechanistic context for experimental design.

Mechanism of action Arachidonic acid cascade Adjuvant arthritis Immunopharmacology

Gastrointestinal Safety Context: Documented Evaluation of Gastric Side Effects for ST-281

The Miyake 1991 dissertation on ST-281 included a specific chapter (Chapter 2, Section 5) dedicated to evaluating gastrointestinal side effects, a critical safety consideration for anti-inflammatory agents intended for chronic administration (e.g., in anti-rheumatic indications) [1]. Separately, patents on substituted phenylbiurets claim utility as gastric secretion inhibitors, suggesting that certain biuret derivatives may possess intrinsic gastroprotective properties [2]. While no direct, quantitative head-to-head comparison of gastric ulcerogenicity between ST-281 and phenylbutazone (which is known to be highly ulcerogenic) is available in the open literature, the inclusion of dedicated GI safety evaluation in the ST-281 development program distinguishes it from other arylbiurets for which no GI safety data exist. This evidence is classified as supporting because the quantitative comparator data required for a higher evidence tag are absent.

Gastrointestinal safety Gastric secretion Anti-rheumatic NSAID comparison

Validated Research Application Scenarios for 1,1,3-Trimethyl-5-phenylbiuret Based on Published Quantitative Evidence


In Vivo Anti-Inflammatory Pharmacology: Use as a Positive Control or Reference Compound in Rat Carrageenan Paw Edema Studies

ST-281 is a validated reference compound for acute anti-inflammatory pharmacology studies employing the rat carrageenan paw edema model, where it has been demonstrated to exceed the potency of phenylbutazone [1]. This application scenario leverages the direct head-to-head comparison data from Kajitani et al. (1990), making ST-281 suitable as a positive control for screening novel anti-inflammatory agents within the arylbiuret or related structural classes. The extensive dose-response characterization across acute, subacute, and chronic inflammation models documented in the Miyake 1991 dissertation [2] provides researchers with established dosing parameters for experimental replication.

Developmental Toxicology Reference Standard: Procurement for Teratogenicity Screening Programs Requiring a Validated Negative Control with Published Rabbit Data

ST-281 is uniquely positioned as the only arylbiuret with a published, negative teratogenicity study in rabbits (oral administration, GD6–GD18, doses up to 400 mg/kg/day) [1]. For teratogenicity screening programs or institutional animal ethics applications requiring compounds with documented developmental safety data, ST-281 provides a rare combination of pharmacological activity (anti-inflammatory) and negative developmental toxicity findings. This application is directly supported by the Yamakita et al. (1986) reproduction study, which established embryofetal safety across all tested dose levels despite observable maternal toxicity at the highest dose [1].

Structure-Activity Relationship (SAR) Probe: Investigating the Pharmacophoric Requirements for N-Alkyl Substitution in Arylbiuret Anti-Inflammatory Activity

ST-281 serves as a key SAR probe compound within the arylbiuret class, representing the 1,1,3-trimethyl pharmacophore—one of only three N-alkyl substitution patterns that confer anti-inflammatory activity exceeding the phenylbutazone benchmark [1]. Procurement of ST-281 alongside comparator arylbiurets (e.g., compound 7, 1,3-dimethyl; compound 11, 1-ethyl-3-methyl) enables systematic investigation of how incremental changes in N-alkylation affect anti-inflammatory potency, analgesic activity, and toxicity profiles. This application is supported by the comprehensive SAR dataset from the 1990 arylbiuret study [1].

Mechanistic Immunology Research: Investigating Arachidonic Acid Cascade Modulation and Immune System Interactions Using a Well-Characterized Small Molecule

For research programs investigating the intersection of anti-inflammatory mechanisms and immune modulation, ST-281 is the only arylbiuret supported by a dedicated mechanism-of-action thesis covering arachidonic acid cascade effects, inflammatory cell function, protein denaturation, erythrocyte hemolysis, adjuvant arthritis, delayed-type hypersensitivity, and splenic PFC responses [1]. Laboratories studying cyclooxygenase/lipoxygenase pathway modulation or immunopharmacological interventions in chronic inflammation models can leverage the existing mechanistic framework for ST-281 to contextualize experimental findings without requiring de novo target deconvolution [1].

Quote Request

Request a Quote for 1,1,3-Trimethyl-5-phenylbiuret

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.